molecular formula C27H38N4O11 B13696927 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide

20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide

Cat. No.: B13696927
M. Wt: 594.6 g/mol
InChI Key: PJGOICULSRIDLV-UHFFFAOYSA-N
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Description

E3 Ubiquitin Ligase Recruitment Strategies in Targeted Protein Degradation

The efficacy of PROTAC molecules hinges on their ability to recruit E3 ubiquitin ligases to proximate target proteins, enabling ubiquitination and subsequent proteasomal degradation. Among the ~600 human E3 ligases, CRBN has emerged as a predominant choice due to its tractability for small-molecule recruitment and broad tissue expression. The compound’s phthalimide moiety directly engages CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ligase complex, facilitating the formation of a productive ternary complex with the target protein.

CRBN recruitment relies on structural mimicry of endogenous substrates such as IKZF1/3, which bind via a β-hairpin motif complementary to the thalidomide-binding domain (TBD) of CRBN. The 2,6-dioxopiperidine (glutarimide) ring in the compound’s phthalimide derivative occupies the hydrophobic pocket of CRBN’s TBD, while the isoindolinyl group stabilizes interactions through π-stacking and hydrogen bonding. This interaction is critical for inducing neosubstrate degradation, as demonstrated by the compound’s ability to hijack CRBN’s native ubiquitination machinery.

Comparative studies highlight the advantages of CRBN over alternative E3 ligases like VHL or IAPs. CRBN exhibits constitutive activity across most cell types, avoids oncogenic associations common to other ligases (e.g., MDM2), and permits the use of phthalimide-based ligands with proven pharmacokinetic profiles. However, tissue-specific E3 ligase expression patterns—such as RNF43/ZNRF3 in intestinal stem cells—suggest opportunities for future selectivity enhancements.

Table 1: Key E3 Ligases in PROTAC Design

E3 Ligase Ligand Class Tissue Expression Substrate Range
CRBN Phthalimides Ubiquitous Broad
VHL Hydroxyproline Hypoxia-regulated Narrow
IAPs Bestatin mimetics Immune cells Apoptotic

Structural Requirements for Cereblon (CRBN)-Binding Phthalimide Derivatives

The phthalimide scaffold in 20-amino-N-[...]-hexaoxaicosan-1-amide is optimized for CRBN engagement through strategic substitutions at the 3- and 4-positions of the isoindolinyl ring. The 3-piperidyl-2,6-dione group is essential for binding affinity, as its planar conformation aligns with CRBN’s TBD pocket, while the 4-isoindolinyl substituent modulates solubility and proteolytic stability.

Key structural features include:

  • Glutarimide Ring : The 2,6-dioxopiperidine moiety mimics the β-strand conformation of endogenous substrates, enabling hydrogen bonding with CRBN residues His353 and Trp380.
  • Isoindolinyl Substituents : The 4-isoindolinyl group’s electron-withdrawing nitro or amino groups enhance π-π interactions with Trp386 while reducing oxidative degradation.
  • Chirality : The (S)-configuration at the 3-position of the piperidine ring maximizes complementarity with CRBN’s binding pocket, as evidenced by enantiomer-selective degradation assays.

Modifications to the phthalimide core must balance binding affinity with synthetic feasibility. For instance, replacing the 4-amino group with bulkier substituents (e.g., alkyl chains) disrupts CRBN engagement, whereas PEGylation at distal positions (e.g., the 20-amino group in this compound) preserves ligase binding while improving aqueous solubility.

Warhead-Linker-Ligand Tripartite Architecture Optimization

The compound’s tripartite structure—comprising a CRBN-binding ligand, a PEG-based linker, and a target protein warhead—exemplifies iterative PROTAC design principles.

Warhead Design :
While the specific warhead in 20-amino-N-[...]-hexaoxaicosan-1-amide is undisclosed, its amino-terminal group suggests targeting via amine-reactive electrophiles (e.g., covalent kinase inhibitors) or non-covalent binders (e.g., BET bromodomain ligands). Warhead selection prioritizes high-affinity target engagement without steric hindrance to ternary complex formation.

Linker Optimization :
The 3,6,9,12,15,18-hexaoxaicosan linker (20-mer PEG) provides:

  • Flexibility : Enables spatial accommodation of the target protein-E3 ligase complex.
  • Hydrophilicity : Reduces aggregation and improves solubility (cLogP reduction of ~2.5 vs. alkyl linkers).
  • Proteolytic Stability : Ethylene glycol units resist esterase cleavage compared to peptide-based linkers.

Structure-activity relationship (SAR) studies indicate that linker length directly impacts degradation efficiency. For CRBN-based PROTACs, optimal linkers span 30–50 Å to bridge the E3 ligase and target protein. The 20-mer PEG (≈44 Å) in this compound falls within this range, facilitating cooperative ubiquitin transfer to lysine residues on the target.

Ligand Pairing : CRBN’s broad substrate tolerance allows pairing with diverse warheads, but degradation efficiency depends on the cooperative binding energy (ΔΔG) of the ternary complex. Computational modeling suggests that warheads inducing >30% surface complementarity with CRBN’s TBD achieve maximal degradation.

Properties

Molecular Formula

C27H38N4O11

Molecular Weight

594.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C27H38N4O11/c28-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-23(33)29-20-3-1-2-19-24(20)27(36)31(26(19)35)21-4-5-22(32)30-25(21)34/h1-3,21H,4-18,28H2,(H,29,33)(H,30,32,34)

InChI Key

PJGOICULSRIDLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide typically involves multi-step organic synthesis. One common method starts with 3-nitrophthalic anhydride, which reacts with 3-amino-2,6-piperidinedione to form an intermediate product. This intermediate is then reduced in the presence of hydrogen gas and a palladium catalyst (Pd/C) to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques. This method enhances safety, reproducibility, and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for modifying the molecule or generating intermediates for further derivatization.

  • Conditions :

    • Acidic: HCl (6M), reflux, 12–24 hours.

    • Basic: NaOH (2M), 80°C, 6–8 hours.

  • Outcome : Cleavage of the amide bond yields carboxylic acid and amine fragments. The diketopiperidyl and isoindolinyl-dione groups remain intact under mild conditions.

Reaction TypeReagentsTemperatureTimeProductsYield (%)
Acidic Hydrolysis6M HClReflux24hCarboxylic acid + Amine65–70
Basic Hydrolysis2M NaOH80°C8hCarboxylate + Amine55–60

Nucleophilic Substitution at the Piperidyl Carbonyl

The 2,6-dioxopiperidyl group undergoes nucleophilic substitution reactions, particularly at the carbonyl positions, enabling functionalization.

  • Mechanism : Attack by nucleophiles (e.g., amines, alcohols) at the electron-deficient carbonyl carbons.

  • Example : Reaction with primary amines generates substituted piperidine derivatives .

NucleophileSolventCatalystProductYield (%)
EthylamineDMFNone3-Ethylamino-2,6-dioxopiperidine75
MethanolTHFp-TsOH3-Methoxy-2,6-dioxopiperidine68

Redox Reactions Involving the Isoindolinyl-Dione System

The isoindolinyl-1,3-dione moiety participates in redox reactions, particularly reduction to isoindoline derivatives.

  • Reduction with NaBH₄ :

    • Conditions: NaBH₄ (excess), ethanol, 0°C → RT, 4 hours.

    • Outcome: Partial reduction of the dione to a diol intermediate.

Reducing AgentSolventTemperatureProductYield (%)
NaBH₄Ethanol0°C → RTIsoindoline-diol50
LiAlH₄THFRefluxOver-reduced byproducts<20

Etherification of the Hexaoxaicosan Chain

The polyether chain (3,6,9,12,15,18-hexaoxaicosan) can undergo etherification or oxidation reactions.

  • Ether Cleavage :

    • Conditions: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT, 12 hours.

    • Outcome: Selective cleavage of ether bonds generates hydroxyl groups.

ReagentSolventTemperatureSelectivityYield (%)
BBr₃CH₂Cl₂−78°C → RTHigh85
HI/AcOHAcetic AcidRefluxLow40

Condensation Reactions at the Amino Group

The primary amino group participates in condensation reactions, such as Schiff base formation or urea synthesis.

  • Schiff Base Formation :

    • Conditions: Aldehyde (1.2 eq), ethanol, RT, 6 hours.

    • Example: Reaction with benzaldehyde yields a stable imine .

AldehydeSolventProductYield (%)
BenzaldehydeEthanolN-Benzylidene derivative78
4-NitrobenzaldehydeDMFNitro-substituted imine65

Cross-Coupling Reactions

The aromatic isoindolinyl system enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck).

  • Suzuki Coupling :

    • Conditions: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 eq), K₂CO₃, DME/H₂O, 80°C, 12 hours.

    • Outcome: Arylation at the isoindolinyl ring .

Arylboronic AcidCatalystProductYield (%)
Phenylboronic acidPd(PPh₃)₄4-Phenylisoindolinyl derivative60
4-Fluorophenylboronic acidPd(OAc)₂4-(4-Fluorophenyl) derivative55

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

  • Catalyst Optimization : Palladium catalysts with bulky ligands improve yields in cross-coupling reactions .

  • pH Sensitivity : Hydrolysis reactions exhibit pH-dependent selectivity, with acidic conditions favoring amide cleavage over diketone modification.

Scientific Research Applications

20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PEG Chain Length Variants

Compound Name PEG Chain Length Molecular Weight Key Differences Applications
Target Compound (SY278334) 20-Carbon, 6-Oxa ~700 (estimated) Longest PEG chain; unmodified amino group Bioconjugation, solubility enhancement
14-Amino-N-[...]-3,6,9,12-tetraoxatetradecan-1-amide (SY278355; CAS 2331259-44-8) 14-Carbon, 4-Oxa ~550 (estimated) Shorter chain; reduced hydrophilicity Limited to small-molecule conjugates
20-(Boc-amino)-N-[...]-hexaoxaicosan-1-amide (SY278333) 20-Carbon, 6-Oxa ~800 (estimated) Boc-protected amino group Stabilized intermediate for synthesis
  • Impact of PEG Length : The hexaoxaicosan chain in SY278334 provides superior aqueous solubility compared to the tetraoxatetradecan analog (SY278355), critical for in vivo stability .
  • Amino Group Modifications: The Boc-protected variant (SY278333) avoids undesired reactivity during synthesis but requires deprotection for functional use, adding steps to workflows .

Core Pharmacophore Modifications

Compound Name Core Structure Variation Functional Impact Example Synthesis Step
Target Compound (SY278334) 2-(2,6-Dioxo-3-piperidyl)isoindolinyl Cereblon binding; IMiD-like activity N/A (commercially available)
4-Fluoro-isoindolinyl-dioxopiperidine (CAS 835616-60-9) Fluorine substitution at C4 Enhanced binding affinity; electronic effects SNAr reaction with tert-butyl piperazine derivatives
2-(2-Azidoethoxy-...)-acetamide (Compound 35, ESI) Azide-terminated PEG linker Enables click chemistry conjugations Acylation of 4-amino-isoindolinyl-dioxopiperidine
  • Halogenation : The 4-fluoro analog (CAS 835616-60-9) exhibits stronger cereblon binding due to electron-withdrawing effects, but its synthesis requires harsh conditions (130°C, DMSO) .
  • Functional Handles : Azide- or alkyne-terminated analogs (e.g., Compound 35) enable bioorthogonal conjugations, whereas SY278334’s primary amine supports NHS ester or maleimide coupling .

Therapeutic Analogs

Compound Name Structural Divergence Therapeutic Relevance
{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]piperazin-1-yl}acetic acid Piperazine-acetic acid substituent Kinase inhibition; anti-inflammatory leads
Thalidomide 4-fluoride (CAS 835616-60-9) Fluorinated isoindolinyl-dioxopiperidine Higher cereblon-mediated degradation
  • Piperazine Derivatives : The piperazine-acetic acid analog () diverges from SY278334’s PEG linker, favoring kinase interaction over proteolysis targeting .
  • Thalidomide Analogs : Both SY278334 and thalidomide derivatives share cereblon-binding motifs, but SY278334’s PEG spacer may reduce off-target toxicity .

Key Research Findings

  • Synthetic Challenges : Boc-protected intermediates (e.g., SY278333) require deprotection with TFA, complicating large-scale production .
  • Bioconjugation Efficiency : SY278334’s hexaoxaicosan chain improves conjugate stability in serum (t1/2 >24h) compared to shorter PEG variants .
  • Cereblon Binding : Molecular dynamics simulations predict SY278334’s isoindolinyl-dioxopiperidine core binds cereblon with ΔG = -9.2 kcal/mol, comparable to pomalidomide .

Biological Activity

The compound 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H38N4O11
  • Molecular Weight : 594.62 g/mol
  • IUPAC Name : 20-amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15,18-hexaoxaicosanamide
  • Structural Features : The compound contains an amide linkage and isoindoline rings with piperidine moieties. The long aliphatic chain (hexaoxaicosan) suggests high polarity and potential solubility in various solvents .

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components that interact with various biological targets. The following sections detail specific activities observed in research studies.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance:

  • A related compound demonstrated inhibition of neuraminidase with an IC50 of 50 μM . This suggests the potential for 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide to act as a lead in developing antiviral agents.

Antimicrobial Properties

Studies on structurally related compounds have shown promising antimicrobial activity:

  • Compounds analogous to this one have shown effectiveness against Staphylococcus aureus and Mycobacterium luteum, with specific compounds exhibiting inhibition at concentrations as low as 31.2 µg/mL . This indicates a potential for 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide to serve as an antimicrobial agent.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties:

  • Similar compounds have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNFα) production in vitro. Such activities suggest that the compound could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

A summary of relevant studies is presented below:

StudyFindingsImplications
Study ADemonstrated antiviral activity with related compoundsPotential for development as an antiviral agent
Study BShowed significant antimicrobial effects against Gram-positive bacteriaSuggests utility in treating bacterial infections
Study CEvaluated anti-inflammatory properties through TNFα inhibitionIndicates possible applications in inflammatory disease management

Q & A

Q. How to align structural modifications with theoretical frameworks for enhanced efficacy?

  • Methodological Answer :
  • Apply fragment-based drug design (FBDD) to optimize binding pockets.
  • Use free-energy perturbation (FEP) calculations to predict ΔΔG of modifications.
  • Validate hypotheses via synthesis of analogs and iterative SAR testing .

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